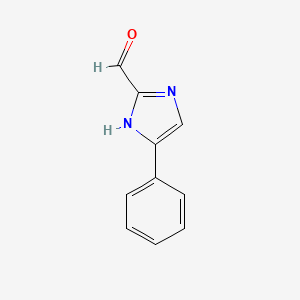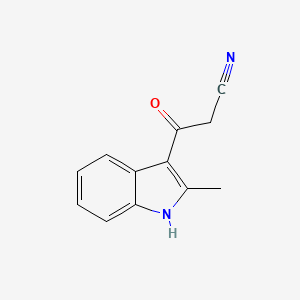
3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile
Overview
Description
3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile, also known as 3-MOPN, is an organic compound composed of a 3-methylindole and a 3-oxopropanenitrile group. It is a nitrogenous heterocyclic compound with a molecular weight of 189.22 g/mol. 3-MOPN is a valuable building block for the synthesis of other compounds, and has potential applications in the pharmaceutical and agricultural industries.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile serves as a precursor for various heterocyclic compounds. Its reactivity and synthetic importance are well-documented, particularly in the synthesis of different heterocyclic derivatives. This compound has been a focus in recent progress for synthesizing heterocyclic structures (Fadda et al., 2014).
Multicomponent Reactions
It participates in efficient multicomponent reactions. For example, it reacts with dialkyl acetylenedicarboxylates and isocyanides to produce functionalized 6-(indol-3-yl)-4H-pyrans. These reactions occur under mild conditions and yield moderate to good results, demonstrating its versatility in organic synthesis (Song et al., 2014).
Catalytic Applications
The compound is involved in rhodium-catalyzed oxidative annulation reactions with internal alkynes. This process leads to the formation of substituted carbazoles and fused carbazole derivatives, highlighting its utility in catalyzed synthesis reactions (Zhou et al., 2017).
Synthesis of Complex Heterocycles
It is also used in one-pot, multi-component reactions to create structurally intriguing indole-cycloalkyl[b]pyridine-3-carbonitrile hybrid heterocycles. These reactions highlight its capacity to form complex molecular architectures (Muthu et al., 2018).
Nanotechnology Applications
In nanotechnology, it has been used in the synthesis of nano-architectured carbon quantum dots (CQDs) with phosphorous acid tags. These CQDs serve as efficient catalysts for synthesizing multisubstituted 4H-pyran with indole moieties under mild conditions, indicating its potential in nanocatalysis (Rasooll et al., 2021).
properties
IUPAC Name |
3-(2-methyl-1H-indol-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-8-12(11(15)6-7-13)9-4-2-3-5-10(9)14-8/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUECABRAWUKURJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351624 | |
| Record name | 3-(2-methyl-1h-indol-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76397-72-3 | |
| Record name | 3-(2-methyl-1h-indol-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




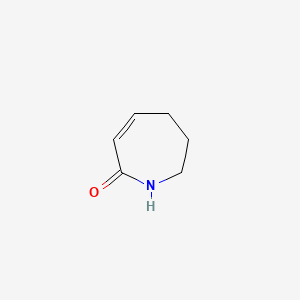
![8-Oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1348782.png)
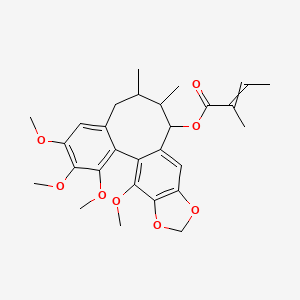
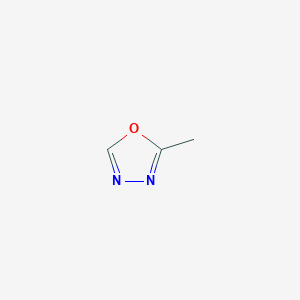

![7,7-Dibromobicyclo[4.1.0]hept-3-ene](/img/structure/B1348793.png)

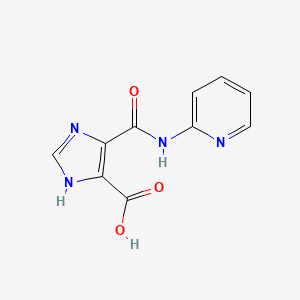
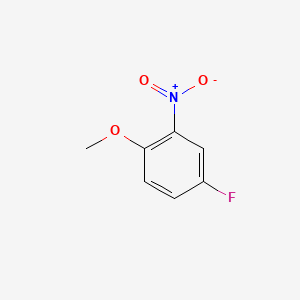

![3-[(Dimethylamino)methylidene]pentane-2,4-dione](/img/structure/B1348805.png)

